3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde
CAS No.:
VCID: VC10678107
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.70 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde -](/images/structure/VC10678107.png)
Description |
3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a complex organic compound with a molecular formula of C15H12ClFO3 and a molecular weight of 294.71 g/mol . This compound is a derivative of benzaldehyde, featuring a chloro, methoxy, and fluorobenzyl oxy substituent on the benzene ring. It is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals. ApplicationsThis compound is primarily used in research settings for the development of new pharmaceuticals and organic materials. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules. Suppliers and Availability3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is available from several suppliers globally, including companies in China, the United Kingdom, and the United States . Suppliers like Zhuhai Aobokai Biomedical Technology Co., Ltd. and Princeton BioMolecular Research, Inc. offer this compound for research purposes . Safety and HandlingGiven its chemical nature, handling 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde requires proper safety precautions. It should be stored in a cool, dry place, and handling should be done in a well-ventilated area with appropriate protective equipment. Comparison with Similar CompoundsThese compounds share similar molecular weights and formulas but differ in the position of fluorine on the benzyl group, which can affect their chemical and biological properties. |
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Product Name | 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde |
Molecular Formula | C15H12ClFO3 |
Molecular Weight | 294.70 g/mol |
IUPAC Name | 3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Standard InChI | InChI=1S/C15H12ClFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |
Standard InChIKey | BOUHCEVLDDSFKX-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2F |
Canonical SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2F |
PubChem Compound | 573056 |
Last Modified | Apr 15 2024 |
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